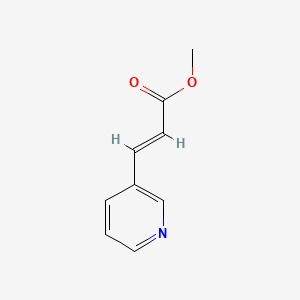

Methyl (E)-3-(pyridin-3-yl)acrylate

Description

Significance in Contemporary Organic Synthesis Research

The utility of Methyl (E)-3-(pyridin-3-yl)acrylate in organic synthesis is primarily as a versatile building block. Its significance stems from the development of efficient and scalable methods for its preparation, which in turn allows for its use in the synthesis of more elaborate molecules.

One of the most prominent synthetic routes is the Heck reaction. Research has demonstrated that methyl 3-(heteroaryl)acrylates can be prepared with high efficiency through the palladium-catalyzed coupling of heteroaryl halides with methyl acrylate (B77674). acs.org A specific protocol using Pd(OAc)₂/P(OCH₃)₃ as the catalytic system achieves isolated yields ranging from 76% to 99% and has proven scalable up to 100-gram quantities of the starting halide. acs.org Another variation involves a ligand and base-free palladium-catalyzed oxidative Heck reaction, where pyridine-3-boronic acid is reacted with methyl acrylate to yield the target compound. rsc.org

The Horner-Wadsworth-Emmons reaction is another cornerstone for the synthesis of α,β-unsaturated esters, providing a stereoselective route to the (E)-isomer of compounds like ethyl (E)-3-(pyridin-3-yl)acrylate, a close analog of the methyl ester. rsc.org The reactivity of the compound is exemplified by its use as a precursor; for instance, the double bond can be hydrogenated to yield methyl 3-(pyridin-3-yl)propanoate, demonstrating its role as a key intermediate for accessing saturated derivatives. cdc.gov The presence of both the pyridine (B92270) and acrylate moieties makes it a valuable precursor for creating compounds with potential applications in pharmaceuticals and functional materials. researchgate.net

Overview of Research Trajectories in Pyridyl Acrylate Chemistry

The study of this compound is part of a broader interest in pyridyl acrylates, which are being explored in several key areas of chemical science.

A significant trajectory is in polymer and materials science . Pyridine acrylates and their derivatives are employed as monomers and cross-linkers to create advanced polymers. For example, di- and tri-functional pyridyl acrylates are used to synthesize hydrogels with tunable properties. thieme-connect.comresearchgate.net The cross-linking process can occur via mechanisms like aza-Michael or thio-Michael additions, allowing for precise control over the resulting hydrogel's elasticity and swelling. researchgate.net Furthermore, grafting pyridyl acrylate monomers onto natural polymers like chitosan (B1678972) or incorporating them into copolymers can bestow specific functionalities, such as antimicrobial and fluorescent properties, onto the final material. mdpi.comresearchgate.net

In the field of catalysis , research focuses on developing novel and sustainable methods for acrylate synthesis. One innovative approach is the direct C-H carboxylation of ethylene (B1197577) with carbon dioxide, a process catalyzed by nickel complexes that feature specially designed pyridine-containing ligands. semanticscholar.org Relatedly, pyridylimino Ni(II) complexes have been successfully used to catalyze the copolymerization of ethylene with methyl acrylate, leading to the formation of hyperbranched copolymers with unique structures. acs.org

Finally, in advanced organic synthesis , pyridyl acrylates are utilized in complex chemical transformations. The pyridine ring can function as a directing group to control the regioselectivity of C-H functionalization reactions on other parts of a molecule. d-nb.info This capability opens up new pathways for constructing intricate molecular architectures from simpler precursors, highlighting the ongoing expansion of pyridyl acrylate chemistry into new and innovative areas of research.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCQGKVIYRVRKN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61859-84-5 | |

| Record name | 3-Pyridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for Methyl E 3 Pyridin 3 Yl Acrylate and Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of methyl (E)-3-(pyridin-3-yl)acrylate and similar compounds have laid the groundwork for organic chemists. These routes, including Heck couplings, Horner-Wadsworth-Emmons reactions, and esterification, are reliable and well-documented in chemical literature.

Heck Coupling Methodologies for C-C Bond Formation

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone for forming carbon-carbon bonds. wikipedia.org This reaction is particularly effective for synthesizing 3-(heteroaryl)acrylates. Research has demonstrated that using a catalyst system of palladium(II) acetate (B1210297) and trimethyl phosphite (B83602) allows for the efficient coupling of heteroarene halides with methyl acrylate (B77674), achieving high yields of 76% to 99% within 60 to 120 minutes. acs.org This method is also scalable, proving effective for reactions involving up to 100 grams of the heteroarene halide. acs.org The Heck reaction generally exhibits high trans selectivity, which is advantageous for producing the desired (E)-isomer of the acrylate product. organic-chemistry.org

Table 1: Heck Coupling Reaction Data

| Catalyst System | Reactants | Yield | Reaction Time | Reference |

| Pd(OAc)₂/P(OCH₃)₃ | Heteroarene Halides, Methyl Acrylate | 76-99% | 60-120 min | acs.org |

Horner-Wadsworth-Emmons Reaction Approaches

The Horner-Wadsworth-Emmons (HWE) reaction provides a robust alternative for the synthesis of α,β-unsaturated esters with a high degree of stereoselectivity, predominantly favoring the (E)-alkene. wikipedia.orguta.edu This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For instance, the reaction of 3-pyridinecarboxaldehyde (B140518) with a phosphonate ylide generated from trimethyl phosphonoacetate yields this compound. The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. uta.edu Studies have shown that this method can be performed in a one-pot fashion, combining the alkylation of phosphonoacetates with the subsequent olefination, offering an efficient route to various α-substituted acrylates. thieme-connect.com

Table 2: Horner-Wadsworth-Emmons Reaction Data

| Reactants | Key Features | Stereoselectivity | Reference |

| 3-Pyridinecarboxaldehyde, Trimethyl phosphonoacetate | One-pot synthesis possible | Predominantly (E)-alkene | wikipedia.orgthieme-connect.com |

| Paramagnetic aldehydes, Triethyl/Trimethyl phosphonoacetate | Synthesis of paramagnetic α,β-unsaturated esters | Not specified | d-nb.info |

Esterification Routes for Acrylate Moiety Formation

Esterification represents a fundamental transformation in organic synthesis and is a direct method for forming the acrylate moiety. One common approach involves the reaction of 3-(pyridin-3-yl)acrylic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. cdc.gov This reaction is typically carried out under reflux conditions and provides a high yield of the desired methyl ester. cdc.gov Another mild and efficient method is the use of trimethylsilyldiazomethane, which reacts with the carboxylic acid at low temperatures to produce the methyl ester in excellent yields. wiley-vch.de Enzymatic esterification, utilizing lipases, presents a greener alternative, though reaction times can be longer. google.com

Table 3: Esterification Reaction Data

| Reagents | Conditions | Yield | Reference |

| 3-(Pyridin-3-yl)acrylic acid, Methanol, H₂SO₄ | Reflux | 91% | cdc.gov |

| 3-Cyclohexyl-acrylic acid, Trimethylsilyldiazomethane | 0 °C | 96% | wiley-vch.de |

Novel and Green Synthesis Strategies

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These novel strategies often employ advanced technologies or catalyst systems to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.orgwjarr.com The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. rsc.org For instance, microwave-assisted Heck and Suzuki reactions have been successfully employed for the synthesis of various heterocyclic compounds. acs.org The Claisen-Schmidt condensation, a reaction to form α,β-unsaturated ketones, can also be efficiently carried out under microwave conditions. bspublications.net This technology offers a greener and more efficient alternative for the synthesis of this compound and its analogues. rsc.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Comparison | Reference |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 60 min | 4 min | Higher with microwave | rsc.org |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 h | 10 s | Comparable | rsc.org |

Metal-Catalyzed Processes (e.g., Ruthenium-Catalyzed C-H Alkenylation, Palladium- and Nickel-Catalyzed Reactions)

Modern synthetic chemistry has seen a surge in the development of novel metal-catalyzed reactions that offer unique reactivity and selectivity.

Ruthenium-Catalyzed C-H Alkenylation: Ruthenium catalysts have shown remarkable activity in the direct alkenylation of C-H bonds. nih.govrsc.org This approach allows for the coupling of aromatic or heteroaromatic compounds directly with alkenes, bypassing the need for pre-functionalized starting materials like halides. For instance, ruthenium(II) complexes can catalyze the ortho-alkenylation of aromatic nitriles with activated alkenes in a highly regio- and stereoselective manner. nih.gov Ruthenium-catalyzed reactions have also been developed for the β-selective alkylation of vinylpyridines. nih.gov

Palladium- and Nickel-Catalyzed Reactions: Beyond the classical Heck reaction, palladium catalysis continues to evolve. Palladium(III) intermediates, once considered speculative, are now being investigated for their role in oxidative C-H coupling and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov Palladium catalysts are also effective for the dimerization of methyl acrylate. rsc.org

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium. mdpi.com Nickel(II) complexes have been developed for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process with significant potential for carbon capture and utilization. mdpi.combohrium.com Furthermore, nickel-catalyzed hydroboration of acrylates has been demonstrated to proceed with excellent diastereoselectivity. rsc.orgnih.gov These advanced metal-catalyzed methods represent the cutting edge of synthetic chemistry, offering new pathways to this compound and its analogues with improved efficiency and sustainability. nih.govuniversiteitleiden.nl

Table 5: Novel Metal-Catalyzed Reactions

| Catalyst | Reaction Type | Key Feature | Reference |

| Ruthenium(II) complexes | C-H Alkenylation | Direct functionalization of C-H bonds | nih.govrsc.org |

| Palladium(III) intermediates | Oxidative C-H Coupling | Novel mechanistic pathways | researchgate.netnih.gov |

| Nickel(II) complexes | Acrylate Synthesis | Utilization of ethylene and CO₂ | mdpi.combohrium.com |

| Nickel catalysts | Hydroboration | High diastereoselectivity | rsc.orgnih.gov |

Base-Promoted Cyclization and Domino Reaction Strategies

Domino reactions, also known as tandem or cascade reactions, offer a powerful strategy for the efficient synthesis of complex molecules from simple starting materials in a single step. These processes are characterized by high atom and step economy, often proceeding through consecutive transformations without the need to isolate intermediates. Base-promoted cyclizations and domino strategies are particularly relevant in heterocyclic and carbocyclic synthesis.

One prominent example is the Domino Heck–Aza-Michael reaction, which has been successfully employed to create complex heterocyclic structures. In a documented synthesis, a sulfonamide was reacted with methyl acrylate in the presence of a Palladium (Pd) catalyst and a base. nih.gov The reaction proceeds via a Heck coupling followed by an intramolecular aza-Michael cyclization to yield a γ-sultam. nih.gov The optimization of this process showed that the choice of catalyst and the presence of additives were crucial for achieving high yields. nih.gov For instance, using Pd₂(dba)₃·CHCl₃ as the catalyst in combination with Et₃N as the base and Bu₄NCl as an additive in DMF at 110 °C proved effective. nih.gov

Another versatile approach involves the Knoevenagel condensation as part of a domino sequence. Researchers have developed one-pot, two-step domino strategies for synthesizing various heterocyclic compounds. tandfonline.com For example, a base-catalyzed dimerization of malononitrile (B47326) can generate an intermediate that subsequently reacts in a cascade fashion. tandfonline.com A plausible mechanism for such a reaction involves an initial Michael-type addition followed by an intramolecular cyclization, driven by a suitable base. tandfonline.comacs.org These strategies highlight the utility of bases not just as promoters but as catalysts that can enable a sequence of bond-forming events. tandfonline.com

The table below summarizes representative conditions for a domino reaction involving an acrylate, demonstrating the interplay of catalyst, base, and additives.

Table 1: Conditions for Domino Heck–Aza-Michael Reaction nih.gov

| Catalyst (mol%) | Base (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | Et₃N (3) | PPh₃ (4) | DMF | 110 | 45 |

| Pd₂(dba)₃·CHCl₃ (2) | Et₃N (3) | - | DMF | 110 | 48 |

Atom Transfer Radical Polymerization (ATRP) Relevant Monomer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization method that allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu The success of ATRP is highly dependent on the purity and structure of the monomer used. Monomers like this compound are valuable in this context, as the pyridine (B92270) functionality can impart specific properties to the resulting polymer.

The synthesis of such monomers must yield a product suitable for polymerization. The polymerization of acrylates, such as methyl acrylate (MA), via ATRP has been extensively studied. mdpi.comnih.gov These studies provide insight into the conditions under which a functionalized acrylate monomer would be polymerized. A typical ATRP system consists of the monomer, an initiator (often an alkyl halide), and a catalyst system, which is typically a transition metal complex (e.g., copper or iron) with a specific ligand. cmu.edunih.gov

For instance, the ATRP of methyl acrylate has been successfully carried out using a CuBr/Me₆TREN catalyst system. mdpi.com A key innovation in this area is the continuous feeding of the activator (Cu(I) complex) to the reaction mixture. This technique allows for precise control over the polymerization rate and can accurately predict the loss of chain end-groups, which is crucial for creating polymers with high end-group fidelity. mdpi.com The polymerization begins upon the addition of the Cu(I) activator and ceases when the feeding is stopped, providing excellent temporal control. mdpi.com The data below illustrates typical conditions for the controlled polymerization of a relevant acrylate monomer.

Table 2: Conditions for ATRP of Methyl Acrylate by Continuous Activator Feeding mdpi.com

| Component Ratio (Monomer:Initiator:Deactivator) | Solvent | Temperature (°C) | Activator Solution | Resulting Polymer Mₙ ( g/mol ) | Resulting Polymer Mₙ/Mₙ |

|---|

Stereoselective Synthesis of (E)-Isomers and Related Acrylates

The geometric configuration of the double bond in acrylate derivatives is crucial as it dictates the stereochemistry of subsequent products and the properties of resulting polymers. The synthesis of the (E)-isomer of 3-(pyridin-3-yl)acrylate is therefore of significant interest. Several synthetic methods provide high stereoselectivity for the (E)-isomer of α,β-unsaturated esters.

A highly effective and widely used method is the Horner-Wadsworth-Emmons (HWE) olefination. This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone and is renowned for its high (E)-selectivity. In a one-pot procedure for a related compound, (E)-Methyl 3-(pyridin-2-yl)acrylate, a solution of 2-bromopyridine (B144113) was treated with n-butyllithium followed by DMF to generate the aldehyde in situ. chemicalbook.com Subsequent addition of trimethyl phosphonoacetate yielded the desired (E)-acrylate with high selectivity. chemicalbook.com This method is advantageous as it generally provides the trans-alkene as the major product. chemicalbook.com

Another powerful strategy for achieving stereoselectivity is through organocatalysis. For example, L-proline has been used as a catalyst for the condensation reaction between methyl 2-(3-formyl-1H-indol-2-yl)acetate and various aldehydes. rsc.org This method produced (E)-methyl-α-indol-2-yl-β-aryl/alkyl-substituted acrylates with excellent stereoselectivity under mild conditions. rsc.org The use of an organocatalyst like L-proline presents a metal-free and environmentally benign alternative for synthesizing substituted acrylates. rsc.org

The following table details the conditions for a stereoselective synthesis of an analogous (E)-acrylate.

Table 3: Horner-Wadsworth-Emmons Synthesis of (E)-Methyl 3-(pyridin-2-yl)acrylate chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|

Process Optimization and Scalability in Academic Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale presents numerous challenges. Process optimization is key to ensuring that a synthesis is efficient, reproducible, and robust. This involves the systematic study of reaction parameters to find the conditions that maximize yield and purity while minimizing reaction time and waste.

Response surface methodology (RSM) is a statistical approach used to optimize complex processes. This was demonstrated in the synthesis of methyl acrylate, where the interactions between operational variables such as the molar ratio of reactants, reaction time, and temperature were elucidated to maximize catalytic performance. rsc.org For the synthesis of this compound, a similar approach could be applied. Key parameters for optimization in a typical cross-coupling or HWE reaction would include catalyst loading, base concentration, temperature, and reaction time. The stability and lifetime of the catalyst are also critical factors, especially for syntheses involving expensive transition metals. rsc.org

Scalability has also been demonstrated in academic settings for related reactions. In the stereoselective synthesis of aminocyclobutanes from ynamides and methyl acrylate, researchers successfully performed a scale-up of the reaction to the gram scale (1.3 g of ynamide). epfl.ch While a slight decrease in yield was observed (from 84% to 77%), it demonstrated the feasibility of producing significant quantities of the product using the developed methodology. epfl.ch This highlights that with careful consideration of reaction parameters, synthetic routes developed in an academic laboratory can be effectively scaled.

The table below outlines key variables that would be considered in the optimization and scaling of a representative synthesis.

Table 4: Key Parameters for Process Optimization and Scalability

| Parameter | Focus of Optimization | Potential Impact on Scalability |

|---|---|---|

| Catalyst Loading | Minimize amount without sacrificing yield/rate | Cost reduction, easier purification |

| Solvent Volume | Increase concentration to improve throughput | Changes in heat transfer, mixing efficiency |

| Temperature | Find optimal balance between reaction rate and side reactions | Heat management becomes critical on a larger scale |

| Reaction Time | Minimize to increase reactor productivity | Ensure reaction goes to completion without product degradation |

| Purification Method | Shift from chromatography to crystallization/distillation | Throughput, solvent waste, cost |

Mechanistic Investigations and Chemical Transformations of Methyl E 3 Pyridin 3 Yl Acrylate

Exploration of Reaction Mechanisms (e.g., Domino Reactions, Conjugated Additions)

The reactivity of Methyl (E)-3-(pyridin-3-yl)acrylate is prominently featured in domino reactions and conjugate additions, offering efficient pathways to complex molecular architectures.

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, have been employed to construct fused heterocyclic systems. For instance, a domino reaction involving acrylates can lead to the formation of tetrahydro-pyrrolo-pyrazole heterocycles. nih.gov The mechanism often initiates with a Huisgen cycloaddition to form a triazoline intermediate, which then undergoes further intramolecular reactions. nih.gov The efficiency and regioselectivity of these domino processes are critical for the synthesis of polyfunctionalized fused acridines. nih.gov

Conjugate Additions: The electron-deficient nature of the acrylate (B77674) moiety in this compound makes it an excellent Michael acceptor. Conjugate addition of various nucleophiles to the β-carbon of the acrylate is a key transformation. Studies have shown that the reaction of aryl aldehydes with acrylates in the presence of a Lewis base catalyst like DABCO can proceed via a conjugate addition pathway. nih.gov The polarity of the solvent can significantly influence the outcome, with less polar solvents often suppressing side reactions like further conjugate additions. mst.edu The reaction of diethyl 2-benzylmalonate with a sulfonyl acrylimide, a related α,β-unsaturated system, highlights the role of ion-pair formation in the conjugate addition event, with polar aprotic solvents like dimethylacetamide proving optimal. acs.org

Table 1: Examples of Domino and Conjugate Addition Reactions

| Reaction Type | Reactants | Key Features | Product Type |

|---|---|---|---|

| Domino Reaction | Cinnamyl azide, Methyl acrylate | Cascade cycloaddition via triazoline intermediate | Tetrahydro-pyrrolo-pyrazole |

| Conjugate Addition | Aryl aldehyde, Phenyl acrylate | Catalyzed by Lewis bases like DABCO | 2-(Hydroxy-aryl-methyl)-acrylic acid phenyl ester |

| Conjugate Addition | Diethyl 2-benzylmalonate, Sulfonyl acrylimide | Influenced by solvent polarity and ion-pair formation | α,β-Difunctionalized amides |

Oxidative and Reductive Transformations of the Acrylate Moiety

The acrylate portion of this compound is susceptible to both oxidation and reduction, allowing for the introduction of new functional groups or saturation of the double bond.

Oxidative Transformations: While specific examples for this compound are not extensively detailed in the provided results, the double bond of the acrylate can, in principle, undergo oxidative cleavage or epoxidation. The pyridine (B92270) ring itself can be oxidized to a pyridine N-oxide, which can influence the reactivity of the acrylate moiety.

Reductive Transformations: The carbon-carbon double bond of the acrylate can be selectively reduced. Fungal ene-reductases have shown the ability to reduce the C=C double bond of various α,β-unsaturated compounds. mycosphere.org For example, the transformation of methyl cinnamate (B1238496) leads to the saturated alcohol 3-phenylpropanol through a combined action of esterases, carboxylic acid reductases, and alcohol dehydrogenases. mycosphere.org Chemical methods, such as the Horner-Wadsworth-Emmons olefination, can be coupled with a reduction step. uta.edu For instance, the reduction of esters to aldehydes, which then undergo olefination, is a common strategy, though over-reduction to the alcohol can be a challenge. uta.edu

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound exhibits distinct reactivity towards nucleophilic and electrophilic substitution.

Nucleophilic Substitution: The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com This is because the negative charge in the intermediate can be stabilized by the nitrogen atom. quora.com While direct nucleophilic substitution on the unsubstituted pyridine ring is challenging, it can be facilitated by the presence of leaving groups or through activation. For instance, the bromine atom at the 5-position of a related compound, Methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate, can undergo nucleophilic aromatic substitution. vulcanchem.com

Electrophilic Substitution: In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgslideshare.netyoutube.comresearchgate.net The reaction requires harsher conditions and typically occurs at the 3- and 5-positions. quora.comquimicaorganica.orgslideshare.netyoutube.comresearchgate.net This regioselectivity is due to the greater stability of the reaction intermediate when the electrophile attacks at the 3-position, avoiding the placement of a positive charge on the electronegative nitrogen atom. quora.comquimicaorganica.org Reactions like nitration and sulfonation have been documented for pyridine itself, requiring high temperatures and strong acids. slideshare.net Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates to the nitrogen atom. quimicaorganica.org

Table 2: Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Favored Position(s) | Rationale |

|---|---|---|

| Nucleophilic Substitution | 2, 4 | Stabilization of negative charge in the intermediate by the nitrogen atom. quora.com |

| Electrophilic Substitution | 3, 5 | Greater stability of the cationic intermediate, avoiding positive charge on nitrogen. quora.comquimicaorganica.org |

Cycloaddition and Cyclization Reactions Involving the Acrylate and Pyridine Units

Both the acrylate and pyridine moieties of this compound can participate in cycloaddition and cyclization reactions, leading to a variety of heterocyclic structures.

Cycloaddition Reactions: The acrylate double bond can act as a dipolarophile in [3+2] cycloaddition reactions. For example, the reaction of a related acridine-alkene with nitrile N-oxides leads to the formation of isoxazoline (B3343090) derivatives with high regioselectivity. nih.gov Theoretical studies on the cycloaddition of substituted pyridinium-3-olates with methyl acrylate show a preference for 1,3-dipolar cycloaddition over Diels-Alder reactions. sciforum.net The pyridine ring itself can participate in cycloadditions. For instance, oxidopyridinium betaines can undergo (5+2) cycloaddition with methyl acrylate to form bicyclic products. rsc.org

Cyclization Reactions: The pyridine unit can be involved in dearomative cyclization reactions. For example, the dearomative [3+2] cycloaddition of 2-alkynyl pyridines with diarylcyclopropenones provides access to indolizinone derivatives. bohrium.com In some cases, the acrylate and pyridine units can react in a concerted or stepwise manner. An iodine-mediated one-pot synthesis of C-3 acylated indolizines from pyridines, aryl methyl ketones, and acrylate derivatives involves the formation of a pyridinium (B92312) ylide followed by a 1,3-dipolar cycloaddition. researchgate.net

Computational Chemistry and Theoretical Studies on Methyl E 3 Pyridin 3 Yl Acrylate Systems

Density Functional Theory (DFT) Applications in Electronic Structure Elucidation

No specific studies employing Density Functional Theory (DFT) to elucidate the electronic structure of Methyl (E)-3-(pyridin-3-yl)acrylate were found. DFT is a powerful computational method used to investigate the electronic properties of molecules, such as total energy, electron density, and orbital energies. Such a study would provide fundamental insights into the molecule's stability and intrinsic electronic character, but this information is not available in published research for this compound. While DFT studies have been conducted on related pyridine (B92270) derivatives and acrylates, the strict focus on this compound prevents the inclusion of that data. chemicalbook.com

Analysis of Molecular Orbitals and Electron Distribution

Detailed analyses of the molecular orbitals and electron distribution for this compound using methods like Natural Bond Orbital (NBO) analysis, Electron Localization Function (ELF), Electrostatic Potential (ESP) maps, or Average Local Ionization Energy (ALIE) are not present in accessible literature.

Natural Bond Orbital (NBO) Analysis: This method interprets the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions, offering a chemically intuitive picture of bonding and charge transfer. Without specific studies, quantitative data on donor-acceptor interactions and orbital occupancies for this molecule are unknown.

Electron Localization Function (ELF): ELF analysis provides a visualization of electron pair localization, which is crucial for characterizing covalent bonds and lone pairs.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites and predicting intermolecular interaction patterns.

Average Local Ionization Energy (ALIE): This analysis identifies the regions on a molecule's surface from which it is easiest to remove an electron, providing another lens through which to view reactivity.

While these techniques are powerful, their application to this compound has not been documented.

Conformational Analysis and Stereochemical Insights

Specific conformational analysis and stereochemical studies for this compound are not available. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by analyzing the energy associated with rotation around its single bonds. This is particularly relevant for the bond connecting the pyridine ring and the acrylate (B77674) group, and the bonds within the acrylate moiety itself. While studies on similar molecules suggest that an extended 'E' conformation of the acrylate and an 's-trans' conformation relative to the carbonyl group are likely, specific dihedral angles and energy barriers for the title compound have not been computationally determined in available literature.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of Methyl (E)-3-(pyridin-3-yl)acrylate. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of the pyridine (B92270) ring, the acrylate (B77674) moiety, and the stereochemistry of the double bond.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton. The methyl protons of the ester group characteristically appear as a sharp singlet. The vinylic protons of the acrylate group appear as doublets, with a large coupling constant (typically around 16.0 Hz) that confirms the (E)-configuration of the double bond. The protons on the pyridine ring exhibit complex splitting patterns in the aromatic region of the spectrum, consistent with a 3-substituted pyridine system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by detecting all unique carbon atoms. The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum. The sp²-hybridized carbons of the vinyl group and the pyridine ring appear in the intermediate region, while the sp³-hybridized methyl carbon of the ester group is found at the upfield end.

Detailed research findings have reported the following chemical shifts for this compound: rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.79 | d | 2.0 | H-2 (Pyridine) |

| 8.60 | dd | 4.8, 1.6 | H-6 (Pyridine) |

| 7.82 | dt | 8.0, 2.0 | H-4 (Pyridine) |

| 7.72 | d | 16.0 | Vinylic H (α to C=O) |

| 7.33 | dd | 8.0, 4.8 | H-5 (Pyridine) |

| 6.51 | d | 16.0 | Vinylic H (β to C=O) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100.6 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.7 | C=O |

| 151.3 | C-6 (Pyridine) |

| 149.8 | C-2 (Pyridine) |

| 141.2 | Vinylic C (α to C=O) |

| 133.6 | C-4 (Pyridine) |

| 130.5 | C-3 (Pyridine) |

| 123.8 | C-5 (Pyridine) |

| 120.3 | Vinylic C (β to C=O) |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound (C₉H₉NO₂), the expected monoisotopic mass is 163.0633 g/mol . HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) typically shows the protonated molecule, [M+H]⁺. Experimental findings from HRMS (ESI+) analysis have confirmed this, with a calculated mass for [C₉H₁₀NO₂]⁺ of 164.0712, and a found mass of 164.0713, which is consistent with the assigned structure. rsc.org This precise measurement helps to differentiate the compound from other isomers or compounds with the same nominal mass.

Fragmentation analysis within the mass spectrometer can provide further structural information. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl acrylate moiety, as well as characteristic cleavages of the pyridine ring.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.

The most prominent features in the spectrum include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1715 cm⁻¹.

C=C Stretch: The stretching vibration of the alkene C=C double bond, which is conjugated with both the carbonyl group and the pyridine ring, typically appears around 1640-1620 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region.

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to show several bands in the 1600-1400 cm⁻¹ range.

C-H Bending: The (E)-configuration of the double bond gives rise to a characteristic out-of-plane C-H bending vibration for the trans-vinylic protons, which is typically observed as a strong band around 980-960 cm⁻¹.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1720 | C=O Stretch | Ester |

| ~1635 | C=C Stretch | Alkene |

| ~1600-1400 | C=C and C=N Stretches | Pyridine Ring |

| ~1300-1100 | C-O Stretch | Ester |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The structure of this compound contains an extended conjugated system that includes the pyridine ring, the carbon-carbon double bond, and the carbonyl group. This conjugation is responsible for its characteristic UV absorption profile. The primary electronic transitions observed are π → π* transitions, which involve the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals. researchgate.netupi.edu

Due to the extended conjugation, the λmax (wavelength of maximum absorbance) is expected to be shifted to longer wavelengths compared to the individual, non-conjugated chromophores. The spectrum will likely exhibit strong absorption bands in the UV region, characteristic of a conjugated aromatic-alkene-ester system. The exact position and intensity of these bands can be influenced by the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net

Methyl E 3 Pyridin 3 Yl Acrylate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The unique chemical structure of methyl (E)-3-(pyridin-3-yl)acrylate makes it an ideal precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds, which are central to medicinal chemistry and materials science. nih.govnih.gov

Indoles: While direct synthesis of indoles from this compound is not extensively documented, its structural motifs are relevant to indole (B1671886) synthesis methodologies. For instance, multicomponent reactions that form substituted indoles often utilize aldehydes and other activated alkenes. rsc.org The acrylate (B77674) portion of the molecule can act as a Michael acceptor, a key step in many indole ring formation strategies.

Pyrroles: The synthesis of pyrrole (B145914) derivatives can be achieved through [3+2] cycloaddition reactions. nih.gov In a reaction known as the Van Leusen pyrrole synthesis, α,β-unsaturated esters like this compound can react with tosylmethyl isocyanide (TosMIC) in the presence of a base to form substituted pyrroles. nih.gov This method is highly versatile for creating a range of pyrrole compounds. nih.govnih.gov

Imidazopyridines: Imidazopyridines are a significant class of fused aza-heterocycles with a broad spectrum of biological activities. nih.gov this compound can be a precursor for intermediates used in the synthesis of imidazo[1,2-a]pyridines. nih.govnih.gov For example, the acrylate moiety can be transformed into other functional groups necessary for the cyclization reactions that form the imidazopyridine core. One common method involves the reaction of 2-aminopyridines with α-haloketones or other reactive species. nih.gov

| Heterocycle | General Synthetic Strategy | Role of this compound |

|---|---|---|

| Indoles | Multicomponent reactions, Fischer indole synthesis | Can act as a Michael acceptor or be converted to a suitable precursor. |

| Pyrroles | Van Leusen Pyrrole Synthesis ([3+2] cycloaddition) | Reacts with TosMIC as the electron-deficient alkene. nih.gov |

| Imidazopyridines | Condensation and cyclization reactions | Serves as a starting material for creating key intermediates. nih.govnih.gov |

Role in the Construction of Biologically Relevant Molecular Scaffolds

The structural features of this compound make it a valuable building block for creating molecular scaffolds with significant biological activity.

Aminomethyl Benzimidazoles: While direct synthesis of aminomethyl benzimidazoles using this compound is not a primary application, the pyridine (B92270) and acrylate functionalities can be modified to participate in the multi-step synthesis of such scaffolds. The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The acrylate group can be a precursor to the required carboxylic acid functionality.

Aminopyridines: The pyridine ring in this compound is a key feature that can be incorporated into more complex aminopyridine derivatives. For example, the synthesis of (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate highlights how the basic structure can be modified to include an amino group, which is a key functional group in many biologically active molecules. sigmaaldrich.comsigmaaldrich.com

| Molecular Scaffold | Synthetic Relevance of this compound | Potential Biological Significance |

|---|---|---|

| Aminomethyl Benzimidazoles | Can be a precursor to intermediates in multi-step syntheses. | Antimicrobial, antiviral, and anticancer activities. |

| Aminopyridines | The pyridine ring can be a core component of more complex aminopyridine structures. sigmaaldrich.comsigmaaldrich.com | Wide range of pharmacological activities, including as potassium channel blockers and cognitive enhancers. |

Applications in Polymer Chemistry Research

This compound's acrylate group allows it to function as a monomer in polymerization reactions, leading to the creation of functional polymers and copolymers.

Monomer for Functional Polymers: The polymerization of this compound can lead to polymers with pendant pyridine groups. These pyridine units can introduce specific properties to the polymer, such as basicity, the ability to coordinate with metal ions, and responsiveness to pH changes. These functional polymers have potential applications in areas like catalysis, drug delivery, and materials with tunable properties. researchgate.net

Copolymers: This monomer can be copolymerized with other vinyl monomers to create copolymers with a range of properties. For instance, copolymerization with ethylene (B1197577) has been explored using nickel-based catalysts. acs.orgunits.itmdpi.com The incorporation of the polar this compound monomer into a nonpolar polyethylene (B3416737) chain can modify the polymer's properties, such as adhesion, dyeability, and barrier properties. acs.orgunits.itmdpi.com The structure of the resulting copolymers can be controlled by the choice of catalyst and reaction conditions. acs.orgunits.itmdpi.com

| Application | Description | Key Research Findings |

|---|---|---|

| Functional Polymers | Homopolymerization leads to polymers with pendant pyridine groups. researchgate.net | These polymers can exhibit properties like basicity and metal coordination. |

| Copolymers | Copolymerization with monomers like ethylene. acs.orgunits.itmdpi.com | The incorporation of the polar monomer can be controlled to tune the final properties of the copolymer. acs.orgunits.itmdpi.com |

Development of Other Complex Organic Molecules

Beyond the specific examples mentioned above, this compound is a versatile starting material for a wide range of other complex organic molecules. nih.gov Its reactivity allows for a variety of chemical transformations.

The double bond can undergo various addition reactions, including Michael additions, which are fundamental in carbon-carbon bond formation. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. The pyridine ring itself can be functionalized further through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions. These transformations open up pathways to a diverse array of complex molecules with potential applications in various fields of chemistry.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of Methyl (E)-3-(pyridin-3-yl)acrylate is a key area of research, with a focus on developing efficient and selective catalytic systems. Scientists are exploring various catalysts to facilitate reactions and create new molecules with desired properties.

One area of investigation involves the use of acid catalysts. For instance, triflic acid has been shown to be an effective catalyst for the hydroamination of ethyl acrylate (B77674) with 2-aminopyridines, achieving high yields and reducing reaction times. eurekaselect.com This suggests potential for similar catalytic systems to be applied to this compound, enabling the introduction of amine functionalities.

Palladium-catalyzed reactions also represent a promising avenue. Research has demonstrated the smooth reaction of methyleneaziridines with acetylpyridines in the presence of a palladium catalyst to produce pyridinylpyrrole derivatives. nih.gov This opens up possibilities for creating complex heterocyclic structures from this compound.

Furthermore, nickel catalysts are being explored for copolymerization reactions. Bulky neutral nickel catalysts have shown high performance in the copolymerization of ethylene (B1197577) and acrylates. acs.org Mechanistic studies on these systems are providing insights into key elementary steps like β-H elimination, which could be harnessed to control polymer microstructure. acs.org

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Future research will likely focus on designing catalysts with enhanced activity, selectivity, and substrate scope, enabling the synthesis of a wider range of derivatives with tailored functionalities.

Designed Synthesis of Functional Materials Based on Pyridyl Acrylate Moieties

The unique structural features of pyridyl acrylates, including the presence of a pyridine (B92270) ring and an acrylate group, make them attractive building blocks for the design and synthesis of functional materials.

One significant area of application is in the development of hydrogels. Pyridine acrylates and their corresponding pyridinium (B92312) ions have been used as cross-linkers to create tunable hydrogels. thieme-connect.com The rheological properties of these hydrogels, such as their elastic moduli and degree of swelling, can be controlled by the spacer type and charge of the cross-linker. thieme-connect.com These materials have potential applications in tissue engineering and drug delivery. researchgate.net

Pyridyl-containing linkers are also being utilized in the construction of metal-organic frameworks (MOFs). alfa-chemistry.com MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. alfa-chemistry.comrsc.org The pyridine nitrogen atom in the linker can act as a Lewis basic site, which can enhance the selective adsorption of certain gases like acetylene (B1199291) and carbon dioxide. rsc.orgresearchgate.net Researchers are exploring the use of multivariate MOFs, which incorporate multiple different linkers to create heterogeneous pore environments with tailored properties. nih.gov

Furthermore, polymers containing pyridine moieties exhibit interesting properties. For example, copolymers of acrylic acid-styrene derivatives grafted with pyridine have shown potential for antimicrobial and fluorescence applications. mdpi.com The presence of the pyridine group can also influence the solubility and thermal stability of the polymers. researchgate.net

The designed synthesis of functional materials based on pyridyl acrylate moieties is a rapidly growing field. Future research will likely focus on creating more complex and hierarchical structures with advanced functionalities for a wide range of applications, from environmental remediation to biomedical devices.

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new reactions. The combination of experimental and computational studies is proving to be a powerful tool in this endeavor.

Density Functional Theory (DFT) is a computational method that is being used to study the regio- and stereoselectivity of reactions involving pyridyl acrylates. For example, DFT calculations have been used to explore the 1,3-dipolar cycloaddition reactions of pyridinium-3-olates with methyl acrylate, providing insights into the preferred reaction pathways. researchgate.net These theoretical studies can help to rationalize experimental observations and predict the outcomes of new reactions. researchgate.net

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to characterize the products of reactions and to elucidate reaction mechanisms. elsevierpure.com For instance, in the study of nickel-catalyzed copolymerization, the identification of a novel nickel alkyl complex provided crucial evidence for the mechanism of acrylate-induced β-H elimination. acs.org

The combination of experimental and computational approaches allows for a comprehensive investigation of reaction mechanisms. For example, in the study of the 1,3-dipolar cycloaddition of benzotriazepin-5-one with mesitylnitrile oxide, quantum mechanical calculations were used to study the molecular mechanism of the reaction, and the results were in complete agreement with the experimental observation of a single cycloadduct. researchgate.net

Future research in this area will likely involve the use of more advanced computational methods and experimental techniques to study increasingly complex reaction systems. This will lead to a more refined understanding of the factors that control reactivity and selectivity, which will in turn enable the development of more efficient and sustainable chemical processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.